
N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-oxo-2H-chromene-3-carboxamide, also known by its IUPAC name N-methyl-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine , is a fascinating compound with diverse applications. Let’s explore its synthesis, reactions, and scientific significance.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carboxamide nitrogen.
Reduction: Reduction of the oxadiazole ring may yield interesting analogs.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Substitution: Alkylating agents (e.g., alkyl halides) for N-substitution.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
- The primary product is the target compound itself.
- Derivatives with modified substituents may also form.
Scientific Research Applications
Chemistry: Used as a building block for designing novel heterocyclic compounds.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor properties).
Medicine: Research into its pharmacological effects and potential drug development.
Industry: May find applications in materials science or as intermediates in organic synthesis.
Mechanism of Action
- The exact mechanism remains an active area of research.
- Potential molecular targets and pathways need further exploration.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C13H9N3O4 |
---|---|
Molecular Weight |
271.23 g/mol |
IUPAC Name |
N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C13H9N3O4/c1-7-11(16-20-15-7)14-12(17)9-6-8-4-2-3-5-10(8)19-13(9)18/h2-6H,1H3,(H,14,16,17) |
InChI Key |
MMDUXUYIMDSNMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1NC(=O)C2=CC3=CC=CC=C3OC2=O |
Origin of Product |
United States |
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